L-Serine, diazoacetate L-Serine, diazoacetate Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic properties, Azaserine functions as a purine antagonist and glutamine analogue (glutamine amidotransferase inhibitor) that competitively inhibits pathways in which glutamine is metabolized. An antibiotic and antitumor agent, Azaserine is used in clinical studies as a potential antineoplastic agent. (NCI04)
Azaserine is a carboxylic ester resulting from the formal condensation of the carboxy group of diazoacetic acid with the alcoholic hydroxy group of L-serine. An antibiotic produced by a Streptomyces species. It has a role as an antimicrobial agent, an antineoplastic agent, an antifungal agent, an antimetabolite, an immunosuppressive agent, a metabolite and a glutamine antagonist. It is a diazo compound, a carboxylic ester, a L-serine derivative and a non-proteinogenic L-alpha-amino acid.
Azaserine appears as pale yellow to green crystals. Used as an antifungal agent.
Brand Name: Vulcanchem
CAS No.: 115-02-6
VCID: VC0520006
InChI: InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)/t3-/m0/s1
SMILES: C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]
Molecular Formula: C5H8N3O4+
Molecular Weight: 173.13 g/mol

L-Serine, diazoacetate

CAS No.: 115-02-6

Inhibitors

VCID: VC0520006

Molecular Formula: C5H8N3O4+

Molecular Weight: 173.13 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

L-Serine, diazoacetate - 115-02-6

CAS No. 115-02-6
Product Name L-Serine, diazoacetate
Molecular Formula C5H8N3O4+
Molecular Weight 173.13 g/mol
IUPAC Name (2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid
Standard InChI InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)/t3-/m0/s1
Standard InChIKey MZZGOOYMKKIOOX-VKHMYHEASA-N
Isomeric SMILES C([C@@H](C(=O)O)N)OC(=O)C=[N+]=[N-]
SMILES C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]
Canonical SMILES C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]
Appearance Solid powder
Colorform ORTHORHOMBIC, PALE YELLOW TO GREEN CRYSTALS FROM 90% ETHANOL.
Melting Point 154.0 °C
About 157 deg
Physical Description Azaserine appears as pale yellow to green crystals. Used as an antifungal agent.
Description Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic properties, Azaserine functions as a purine antagonist and glutamine analogue (glutamine amidotransferase inhibitor) that competitively inhibits pathways in which glutamine is metabolized. An antibiotic and antitumor agent, Azaserine is used in clinical studies as a potential antineoplastic agent. (NCI04)
Azaserine is a carboxylic ester resulting from the formal condensation of the carboxy group of diazoacetic acid with the alcoholic hydroxy group of L-serine. An antibiotic produced by a Streptomyces species. It has a role as an antimicrobial agent, an antineoplastic agent, an antifungal agent, an antimetabolite, an immunosuppressive agent, a metabolite and a glutamine antagonist. It is a diazo compound, a carboxylic ester, a L-serine derivative and a non-proteinogenic L-alpha-amino acid.
Azaserine appears as pale yellow to green crystals. Used as an antifungal agent.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life AQ SOLN ARE MOST STABLE @ PH 8
Solubility SLIGHTLY SOL IN METHANOL, ABSOLUTE ETHANOL ACETONE; SOL IN WARM AQ SOLN OF METHANOL, ABSOLUTE ETHANOL ACETONE
Water solubility of 1.36X10+5 mg/l at 25 °C (est).
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Azaserine; diazoacetate (ester) LSerine; diazoacetylserine; serine diazoacetate. Abbreviations: AZAS; AZS. Code names: CL337; CN15757; P165
Vapor Pressure 1.53X10-10 mmHg at 25 °C.
Reference 1: Huang JL, Yang SX. Safety of umbilical cord blood-derived mesenchymal stem cells (MSCs) following 5-azaserine induction and inhibition of human cardiac myocyte apoptosis by MSCs. Saudi Med J. 2009 Sep;30(9):1144-9. PubMed PMID: 19750258.
2: Rajapakse AG, Ming XF, Carvas JM, Yang Z. The hexosamine biosynthesis inhibitor azaserine prevents endothelial inflammation and dysfunction under hyperglycemic condition through antioxidant effects. Am J Physiol Heart Circ Physiol. 2009 Mar;296(3):H815-22. doi: 10.1152/ajpheart.00756.2008. Epub 2009 Jan 9. PubMed PMID: 19136606.
3: Wada K, Hiratake J, Irie M, Okada T, Yamada C, Kumagai H, Suzuki H, Fukuyama K. Crystal structures of Escherichia coli gamma-glutamyltranspeptidase in complex with azaserine and acivicin: novel mechanistic implication for inhibition by glutamine antagonists. J Mol Biol. 2008 Jul 4;380(2):361-72. doi: 10.1016/j.jmb.2008.05.007. Epub 2008 May 12. PubMed PMID: 18555071.
4: Hull RL, Zraika S, Udayasankar J, Kisilevsky R, Szarek WA, Wight TN, Kahn SE. Inhibition of glycosaminoglycan synthesis and protein glycosylation with WAS-406 and azaserine result in reduced islet amyloid formation in vitro. Am J Physiol Cell Physiol. 2007 Nov;293(5):C1586-93. Epub 2007 Sep 5. PubMed PMID: 17804609; PubMed Central PMCID: PMC2365901.
5: Koyanagi T, Katayama T, Suzuki H, Kumagai H. The LIV-I/LS system as a determinant of azaserine sensitivity of Escherichia coli K-12. FEMS Microbiol Lett. 2004 Aug 1;237(1):73-7. PubMed PMID: 15268940.
6: Appel MJ, Woutersen RA. Effects of a diet high in fish oil (MaxEPA) on the formation of micronucleated erythrocytes in blood and on the number of atypical acinar cell foci Induced in rat pancreas by azaserine. Nutr Cancer. 2003;47(1):57-61. PubMed PMID: 14769538.
7: Nagy K, Tóth S, Pálfia Z, Réz G. Angiogenesis is continuous with two peaks during azaserine-induced rat pancreatic adenocarcinoma progression: an electron microscopic morphometrical study. Oncol Rep. 2003 Nov-Dec;10(6):1999-2004. PubMed PMID: 14534733.
8: Nagy K, Pálfia Z, Réz G. Characterisation of the progression of azaserine-induced rat pancreatic adenocarcinoma by proliferative cell nuclear antigen, basement membrane laminin and trypsinogen immunohistochemistry. Histochem Cell Biol. 2003 May;119(5):405-13. Epub 2003 May 13. PubMed PMID: 12743826.
9: Tóth S, Nagy K, Pálfia Z, Réz G. Cellular autophagic capacity changes during azaserine-induced tumour progression in the rat pancreas. Up-regulation in all premalignant stages and down-regulation with loss of cycloheximide sensitivity of segregation along with malignant transformation. Cell Tissue Res. 2002 Sep;309(3):409-16. Epub 2002 Jul 10. PubMed PMID: 12195297.
10: Nagy K, Pálfia Z, Réz G. Quantitative microvascular changes during azaserine-initiated pancreatic carcinogenesis. Acta Biol Hung. 2001;52(4):403-9. PubMed PMID: 11693990.
PubChem Compound 460129
Last Modified Dec 05 2021
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